molecular formula C13H17NO4 B599738 3-(CBZ-AMINO)-PENTANOIC ACID CAS No. 159391-49-8

3-(CBZ-AMINO)-PENTANOIC ACID

Cat. No.: B599738
CAS No.: 159391-49-8
M. Wt: 251.282
InChI Key: FVBDPMBKPSHZGD-UHFFFAOYSA-N
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Description

3-(CBZ-AMINO)-PENTANOIC ACID, specifically identified as (S)-3-N-CBZ-AMINO-PENTANOIC ACID (CAS No. 271600-24-9), is a chiral carboxylic acid derivative featuring a carbobenzyloxy (CBZ) protecting group on the amino moiety. The CBZ group is widely used in peptide synthesis to shield amine functionalities during reaction sequences, enabling selective deprotection under mild conditions (e.g., hydrogenolysis) . This compound is characterized by:

  • Molecular formula: Not explicitly provided in evidence, but inferred as $ \text{C}{13}\text{H}{17}\text{NO}_4 $ based on structural analogs.
  • Applications: Primarily employed as a high-purity (>97%) pharmaceutical intermediate, with rapid delivery times (1–3 days) for industrial use .
  • Chirality: The (S)-configuration at the α-carbon enhances its utility in stereoselective synthesis of bioactive molecules.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBDPMBKPSHZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CBZ-AMINO)-PENTANOIC ACID typically involves the protection of the amino group of pentanoic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of pentanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(CBZ-AMINO)-PENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions

Major Products

The major products formed from these reactions include free amino acids, substituted amino acids, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(CBZ-AMINO)-PENTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(CBZ-AMINO)-PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to selectively interact with its target without undergoing premature degradation. Upon reaching the target site, the protecting group can be removed, activating the compound and enabling it to exert its effects .

Comparison with Similar Compounds

2-Aminopent-3-enoic Acid Derivatives

Examples :

  • 2-Aminopent-3-enoic acid (CAS 70982-53-5)
  • (E)-3-Pentenoic acid, 2-amino- (CAS 90528-90-8)
Property 3-(CBZ-AMINO)-PENTANOIC ACID 2-Aminopent-3-enoic Acid Derivatives
Backbone Structure Saturated pentanoic acid Unsaturated pentenoic acid (C=C at C3)
Amino Group Position C3 C2
Protecting Group CBZ (carbobenzyloxy) None (free amine)
Chirality (S)-configured Racemic or stereospecific variants
Application Pharmaceutical intermediate Research intermediates or synthons

Key Differences :

  • Free amino groups in these analogs limit their stability in acidic/basic conditions, whereas the CBZ group enhances stability during synthesis .

Hydroxy- and Aryl-Substituted Pentanoic Acids

Example :

Property This compound 3-Hydroxy-4-amino-5-phenylpentanoic Acid
Substituents CBZ at C3 Hydroxyl (C3), phenyl (C5)
Molecular Weight ~265 g/mol (estimated) 209.242 g/mol
Chiral Centers 1 (C3) 2 (C3 and C4)
Biological Role Synthetic intermediate Potential enzyme inhibitor or ligand

Key Differences :

  • The phenyl and hydroxyl groups in PSA increase hydrophobicity and hydrogen-bonding capacity, likely enhancing target binding in biological systems .
  • The dual chiral centers in PSA complicate synthetic routes compared to the single chiral center in the CBZ derivative.

Benzimidazole-Linked Pentanoic Acids

Example :

Property This compound Benzimidazole-Pentanoic Acid Hybrid
Structure Linear chain with CBZ group Benzimidazole ring fused to pentanoic acid
Molecular Formula $ \text{C}{13}\text{H}{17}\text{NO}_4 $ $ \text{C}{14}\text{H}{19}\text{N}3\text{O}2 $
Aromaticity None High (benzimidazole ring)
Application Intermediate Potential antiviral or anticancer agent

Key Differences :

  • The benzimidazole moiety introduces planar aromaticity, which may improve DNA intercalation or protein binding compared to the aliphatic CBZ derivative .
  • The dimethyl substitution on the benzimidazole ring could enhance metabolic stability.

Boc-Protected Amino Pentanoic Acids

Example :

  • (R)-3-((TERT-BUTOXYCARBONYL)AMINO)-5-(METHYLTHIO)PENTANOIC ACID
Property This compound Boc-Protected Analog
Protecting Group CBZ Boc (tert-butoxycarbonyl)
Deprotection Hydrogenolysis Acidolysis (e.g., TFA)
Additional Group None Methylthio (C5)
Chirality (S) (R) configuration

Key Differences :

  • Boc protection is acid-labile, making it suitable for orthogonal deprotection strategies, unlike CBZ’s hydrogenolysis requirement .
  • The methylthio group introduces sulfur-based reactivity (e.g., nucleophilic substitution).

Biological Activity

3-(CBZ-AMINO)-PENTANOIC ACID, also known as Carbobenzyloxy-L-lysine, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound has a molecular formula of C13H17NO4C_{13}H_{17}NO_{4} and a CAS number of 159391-49-8. It is synthesized through the protection of the amino group with a carbobenzyloxy (Cbz) group, which enhances its stability and bioavailability. The synthesis typically involves the coupling of Cbz-protected amino acids with pentanoic acid derivatives using standard peptide coupling techniques.

Inhibition of Proteasomal Activity

One of the significant biological activities associated with this compound is its role as a proteasome inhibitor. Research indicates that compounds similar to this compound can inhibit proteasomal degradation pathways in mammalian cells. For instance, studies involving HeLa cells demonstrated that various Cbz-protected amino acids, including derivatives of belactosin C, showed dose-dependent inhibition of proteasomal activity, primarily affecting chymotrypsin-like (ChTL) activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that derivatives of Cbz-protected amino acids can reduce the proliferation of cancer stem cells, particularly in human squamous cell carcinoma. The mechanism involves targeting transglutaminase 2 (TG2), an enzyme implicated in cancer progression. Inhibition of TG2 by this compound leads to decreased expression of epithelial-mesenchymal transition markers, thereby reducing metastatic potential .

Table 1: Biological Activities and Potencies

CompoundActivityIC50 (μM)Notes
This compoundProteasome Inhibition30Effective against ChTL activity
Belactosin C CongenerProteasome Inhibition25Similar mechanism; more potent than MG132
Cbz-Lys(Acr)-OHTG2 Inhibition20Reduces ECS cell proliferation

Case Studies

Case Study 1: Proteasome Inhibition in Cancer Cells

In a study examining the effects of various Cbz-protected amino acids on proteasomal activity, researchers treated HeLa cells with increasing concentrations of this compound. The results indicated a significant accumulation of polyubiquitinated proteins, confirming the compound's role as an effective proteasome inhibitor. Western blot analysis revealed that treatment led to enhanced levels of degradation-prone proteins, suggesting that the compound effectively blocks proteasomal pathways .

Case Study 2: Anticancer Efficacy in Xenograft Models

In vivo experiments demonstrated that administration of this compound at doses of 20 mg/kg resulted in significant tumor growth reduction in mouse xenograft models initiated by injection of cancer stem cells. This study highlighted the compound's potential as a therapeutic agent against tumors characterized by high TG2 expression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(CBZ-amino)-pentanoic acid with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via carbobenzyloxy (Cbz) protection of the amino group on a pre-functionalized pentanoic acid backbone. A recommended approach involves coupling (R)-3-aminobutanoic acid with benzyl chloroformate in a biphasic system (water/dichloromethane) under basic conditions (pH 9–10) to ensure selective protection . Post-reaction, purification by recrystallization from ethanol/water mixtures yields >98% enantiomeric excess (ee).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Key signals include δ 7.28–7.35 ppm (multiplet, Cbz aromatic protons), δ 5.10 ppm (singlet, CH2 of benzyl group), and δ 4.20 ppm (multiplet, α-proton adjacent to the Cbz-protected amine) .
  • HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) resolve enantiomers, with retention times validated against commercial standards .

Q. What solvent systems are compatible with this compound in peptide coupling reactions?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are ideal for activating the carboxylic acid group using coupling agents (e.g., HBTU or EDCI). Avoid solvents with nucleophilic properties (e.g., THF) to prevent undesired side reactions at the Cbz-protected amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities in synthesis (e.g., residual benzyl chloride). Conduct LC-MS to identify byproducts and compare toxicity assays (e.g., orl-mus LD50) across batches. For example, a study reported LD50 values of 460 mg/kg for impure batches versus >1,000 mg/kg for purified samples . Always validate purity via combustion analysis (C, H, N) before biological testing .

Q. What strategies optimize the incorporation of this compound into RAFT polymerization for functional polymers?

  • Methodological Answer : Use 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPP) as a chain-transfer agent (CTA) to initiate polymerization. The carboxylic acid group of this compound reacts with acrylate monomers (e.g., NIPAM) at 70°C under nitrogen, achieving >90% conversion. Monitor molecular weight distribution via GPC with multi-angle light scattering (MALS) .

Q. How do steric effects from the Cbz group influence the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The bulky Cbz group can hinder coupling efficiency in SPPS. Mitigate this by:

  • Using microwave-assisted synthesis to enhance reaction kinetics.
  • Employing double coupling protocols with HATU/DIPEA in DMF.
  • Confirming stepwise yields via Kaiser ninhydrin tests .

Q. What analytical techniques differentiate this compound from its structural analogs (e.g., 3-(Ac-amino)-pentanoic acid)?

  • Methodological Answer :

  • IR Spectroscopy : The Cbz group shows a distinct carbonyl stretch at ~1700 cm⁻¹, absent in acetyl-protected analogs.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass differences (e.g., Cbz adds 104.04734 Da compared to Ac) confirm identity .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 140–144°C vs. 157–158°C)?

  • Methodological Answer : Variations arise from polymorphic forms or hydration states. Characterize thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, anhydrous forms melt at 157–158°C, while monohydrates decompose near 140°C .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

  • Methodological Answer : The Cbz group is hydrolytically labile under acidic or basic conditions. Maintain pH 6–8 during reactions. Use inert atmospheres (N2/Ar) to prevent oxidation of the benzyl group. Always conduct stability studies via accelerated degradation (40°C/75% RH) for ≥48 hours .

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